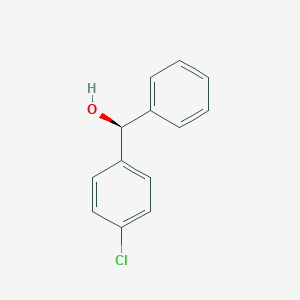

(S)-4-chlorobenzhydrol

Description

Structure

3D Structure

Properties

IUPAC Name |

(S)-(4-chlorophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYOOHCNOXWTKJ-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101402-04-4 | |

| Record name | 4-Chlorobenzhydrol, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101402044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROBENZHYDROL, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1R622LJ8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enantioselective Synthetic Methodologies for S 4 Chlorobenzhydrol

Asymmetric Reduction Strategies for 4-Chlorobenzophenone (B192759)

The conversion of the prochiral ketone, 4-chlorobenzophenone, to the chiral alcohol, (S)-4-chlorobenzhydrol, through asymmetric reduction is a primary focus of synthetic research. These strategies are broadly categorized into chemoenzymatic and transition metal-catalyzed methods.

Chemoenzymatic Approaches for Enantioenriched this compound Synthesis

Chemoenzymatic synthesis combines the efficiency of chemical catalysis with the high selectivity of biocatalysis. hep.com.cnnih.gov This hybrid approach is particularly effective for producing chiral compounds like this compound with high enantiomeric purity.

A novel and efficient chemoenzymatic cascade reaction has been developed that combines palladium-catalyzed Suzuki-Miyaura coupling with whole-cell-catalyzed asymmetric reduction. nih.govnih.gov This method allows for the direct synthesis of this compound from readily available starting materials, phenylboronic acid and 4-chlorobenzoyl chloride. nih.gov

The first step involves the palladium-catalyzed synthesis of 4-chlorobenzophenone. Optimization of this step, including the ratio of reactants and the concentration of the catalyst and base, can lead to yields of up to 99%. nih.gov Specifically, a 1.5 ratio of 4-chlorobenzoyl chloride to phenylboronic acid, with 3 mol% Pd(PPh₃)₄ catalyst and 1.5 M base, has proven effective. researchgate.net

Following the formation of the ketone, the second step utilizes a whole-cell biocatalyst for the asymmetric reduction to this compound. The use of whole cells is advantageous as the cell membrane protects the intracellular enzymes from the potentially harsh conditions of the chemical reaction and eliminates the need for enzyme purification. hep.com.cnnih.govnih.gov One study found that an E. coli strain expressing a ketoreductase (KmCR) mutant demonstrated superior yield and selectivity compared to other strains. nih.gov This chemoenzymatic approach has been shown to produce this compound in high yield (up to 81%) and excellent enantioselectivity (99% ee). nih.govresearchgate.net

A sequential one-pot process has also been explored, where the palladium-catalyzed reaction is first carried out in an organic-aqueous system, followed by the addition of the whole-cell catalyst and cofactors for the bioreduction, resulting in a 42% yield of this compound. researchgate.net

The use of alcohol dehydrogenases (ADHs) is a well-established method for the asymmetric reduction of ketones. frontiersin.org However, naturally occurring ADHs often exhibit low activity towards bulky diaryl ketones like 4-chlorobenzophenone. nih.gov To overcome this limitation, protein engineering techniques are employed to enhance the catalytic efficiency and stereoselectivity of these enzymes. researchgate.net

Directed evolution and rational design are powerful tools for tailoring enzymes for specific applications. nih.govrsc.org By introducing specific mutations in the enzyme's active site, it is possible to improve its substrate scope, activity, and enantioselectivity. frontiersin.orgnih.gov For instance, an alcohol dehydrogenase, ADH seq5, which has a suitable binding pocket for bulky diaryl ketones, was engineered to increase the hydrophobicity of its binding pocket. nih.gov This was achieved through molecular simulation and binding free energy analyses, leading to the construction of a small mutation library. nih.gov The resulting mutant, seq5-D150I, showed a threefold increase in catalytic rate (kcat) and a low Michaelis constant (Km), indicating enhanced substrate binding and conversion. nih.gov This engineered enzyme proved highly effective for the synthesis of (R)-4-chlorobenzhydrol, a stereoisomer of the target compound, achieving a very high space-time yield. nih.gov Similar strategies can be applied to engineer ADHs for the specific production of the (S)-enantiomer.

The efficiency of the bioreduction process is highly dependent on the reaction conditions. mdpi.comnih.gov Key parameters that require optimization include pH, temperature, and the presence of cofactors.

For the whole-cell reduction of 4-chlorobenzophenone using an E. coli–KmCR mutant, the optimal conditions were found to be a pH of 7.0 and a temperature of 35°C. nih.govresearchgate.net Under these optimized conditions, a yield of 81% and an enantiomeric excess of 99% for this compound were achieved. nih.govresearchgate.net The reaction time also plays a crucial role; one study showed that a 60% yield was reached within the first 6 hours, with the reaction slowing down after 12 hours. nih.gov The concentration of the substrate can also impact the yield, with higher concentrations sometimes leading to decreased yields due to substrate toxicity to the whole-cell catalyst. nih.gov

The choice of buffer and the presence of metal ions can also influence the reaction. nih.gov For the engineered ADH seq5-D150I, optimization of these parameters was crucial for achieving high space-time yields in the synthesis of chiral alcohols. nih.gov

Table 1: Optimization of Whole-Cell Bioreduction of 4-Chlorobenzophenone

| Parameter | Condition | Yield (%) | ee (%) (S) |

| Strain | E. coli–KmCR mutant | Superior | High |

| pH | 7.0 | 81 | 99 |

| Temperature | 35°C | 81 | 99 |

| Reaction Time | 6 hours | 60 | - |

Data compiled from studies on the whole-cell catalyzed reduction of 4-chlorobenzophenone. nih.govresearchgate.net

Engineered Alcohol Dehydrogenases for High Enantioselectivity and Yield

Directed Evolution and Rational Design of Enzyme Active Sites

Transition Metal-Catalyzed Asymmetric Hydrogenation of 4-Chlorobenzophenone

Transition metal-catalyzed asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral alcohols from ketones. wikipedia.org This approach typically involves the use of a chiral catalyst, often a complex of a transition metal like ruthenium, rhodium, or iridium, with a chiral ligand.

While highly effective for many ketones, the asymmetric hydrogenation of unsymmetrical benzophenones can be challenging. nih.gov For example, the use of costly bifunctional oxo-tethered ruthenium catalysts for the asymmetric transfer hydrogenation of 4-chlorobenzophenone resulted in only a moderate enantiomeric excess of 48%. nih.gov This highlights the difficulty in achieving high enantioselectivity for this particular substrate with some metal catalysts.

However, advancements in catalyst design continue to improve the efficacy of this method. For instance, amino acid-functionalized metal-organic frameworks have been reported to catalyze the formation of 4-chlorobenzhydrol (B192747) with high yield (99%) and enantioselectivity (99%). nih.gov Despite this success, the process required an additional hydrolytic step and was carried out in the toxic solvent THF. nih.gov

Table 2: Comparison of Synthetic Methodologies for this compound

| Methodology | Catalyst/Enzyme | Yield (%) | ee (%) | Key Advantages |

| Chemoenzymatic (Pd/Whole-Cell) | Pd(PPh₃)₄ / E. coli–KmCR | 81 | >99 | High selectivity, mild conditions, avoids enzyme purification. hep.com.cnnih.gov |

| Asymmetric Transfer Hydrogenation | Oxo-tethered Ru catalyst | - | 48 | Broad applicability to ketones. nih.gov |

Ruthenium-Based Catalysts and Their Stereocontrol Mechanisms

Ruthenium(II) complexes have emerged as highly effective pre-catalysts for the enantioselective reduction of aryl ketones. researchgate.net The pioneering work by Noyori and Ikariya in the mid-1990s introduced ruthenium systems that provide an efficient route to enantiomerically pure secondary alcohols. researchgate.netmatthey.comsemanticscholar.org These catalysts typically feature a ruthenium center coordinated with chiral ligands, such as diphosphines and diamines. semanticscholar.org

The catalytic cycle for both AH and ATH processes is understood to proceed through a metal-ligand bifunctional mechanism. researchgate.net This mechanism does not involve direct coordination of the ketone's carbonyl oxygen to the metal center. Instead, the active 18-electron ruthenium hydride species participates in a six-membered pericyclic transition state. researchgate.net In this transition state, a hydride ion from the ruthenium center and a proton from a coordinated amine ligand are transferred simultaneously to the carbonyl carbon and oxygen of the ketone, respectively. researchgate.net The chirality of the ligands surrounding the ruthenium atom dictates the facial selectivity of the hydride attack on the prochiral ketone, thereby determining the stereochemistry of the resulting alcohol.

The generation of the active ruthenium-hydride species is a crucial first step. mdpi.com In ATH with isopropanol, the pre-catalyst, often a Ru-chloride complex, reacts with a base and the alcohol to form the active hydride. mdpi.com For AH reactions using molecular hydrogen, the process involves the activation of H2, which can be assisted by the presence of an alcohol and a base. researchgate.net The choice between AH and ATH can depend on the substrate and desired process conditions; AH can be more productive, achieving very high turnover numbers (TONs), while ATH avoids the need for high-pressure gaseous hydrogen, making it operationally simpler and safer. mdpi.comsemanticscholar.org

Chiral Ligand Design for Enhanced Enantiomeric Excess

The enantioselectivity of the ruthenium-catalyzed reduction of 4-chlorobenzophenone is critically dependent on the structure of the chiral ligand coordinated to the metal center. The design of these ligands is a key area of research aimed at maximizing the enantiomeric excess (e.e.) of the desired this compound.

Key families of ligands include chiral diphosphines, diamines, and amino alcohols. semanticscholar.orgmdpi.com

Diphosphine and Diamine Ligands: The combination of a chiral diphosphine, like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine, such as DPEN (1,2-diphenylethylenediamine), in complexes like trans-[RuCl2(diphosphine)(diamine)] has proven highly effective for a wide range of ketones. semanticscholar.orgresearchgate.net The steric and electronic properties of these ligands create a well-defined chiral environment around the metal center, which effectively differentiates between the two enantiotopic faces of the ketone.

Amino Alcohol Ligands: Chiral β-amino alcohols are another important class of ligands. mdpi.com For instance, the ruthenium complex formed from [RuCl2(p-cymene)]2 and the rigid (1S,2R)-1-amino-2-indanol has shown high efficiency in the ATH of related imines, with the ligand's rigidity being crucial for achieving good enantioselectivity. mdpi.com This principle extends to ketone reduction.

Tethered Catalysts: "Tethered" ruthenium catalysts, where the ligand is covalently linked to the arene group on the metal, have also been developed to enhance stability and selectivity. mdpi.com

While a broad range of ketones have been successfully reduced with high enantioselectivity using these systems, the specific substrate, 4-chlorobenzophenone, has presented challenges. For example, one study using an oxo-tethered ruthenium catalyst for the asymmetric transfer hydrogenation of unsymmetrical benzophenones reported the formation of this compound with only a moderate enantiomeric excess of 48%. nih.gov This highlights the necessity for meticulous ligand and catalyst system design tailored to the specific substrate. Research continues to focus on modifying ligand backbones, adjusting steric bulk, and fine-tuning electronic properties to improve stereocontrol for challenging substrates like 4-chlorobenzophenone.

The table below presents data for the asymmetric reduction of 4-chlorobenzophenone and related aryl ketones using various ruthenium-based catalyst systems, illustrating the impact of ligand design on enantioselectivity.

Table 1. Ruthenium-Catalyzed Asymmetric Reduction of Prochiral Ketones

| Substrate | Catalyst System | Ligand(s) | Reaction Type | Yield (%) | e.e. (%) | Reference(s) |

|---|---|---|---|---|---|---|

| 4-Chlorobenzophenone | Oxo-tethered Ru catalyst | Oxo-tethered ligand | ATH | - | 48 | nih.gov |

| Acetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | (S,S)-TsDPEN | ATH | - | 97 | mdpi.com |

| Acetophenone | RuCl2(PPh3)3 / Ligand 1a | Ampy-based NN ligand | ATH | 100 | 86 | unito.it |

| Acetophenone | trans-RuH(η1-BH4)[(S)-tolbinap][(S,S)-dpen] | (S)-TolBINAP, (S,S)-DPEN | AH | - | 82 | researchgate.net |

Data is illustrative of catalyst performance on the specified or structurally similar substrates. ATH: Asymmetric Transfer Hydrogenation; AH: Asymmetric Hydrogenation.

Chiral Resolution and Enantiomeric Enrichment Techniques for 4 Chlorobenzhydrol

Enzymatic Kinetic Resolution of Racemic 4-Chlorobenzhydrol (B192747)

Enzymatic kinetic resolution is a widely used method for separating enantiomers of chiral alcohols. jocpr.com This technique relies on the stereoselectivity of enzymes to preferentially catalyze a reaction with one enantiomer over the other in a racemic mixture. wikipedia.org

Lipase-Catalyzed Esterification and Hydrolysis for Enantiomeric Separation

Lipases are a class of enzymes commonly employed for the kinetic resolution of chiral alcohols due to their ability to catalyze esterification and hydrolysis reactions with high enantioselectivity in organic solvents. nih.gov In the case of racemic 4-chlorobenzhydrol, lipase-catalyzed esterification is a prominent method for its resolution.

A notable example involves the use of Candida antarctica lipase (B570770) A. In a typical procedure, racemic 4-chlorobenzhydrol is reacted with an acyl donor, such as vinyl acetate (B1210297), in a solvent like toluene (B28343). The enzyme selectively esterifies the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol. This process can achieve high enantiomeric excess (ee) for both the resulting (R)-4-chlorobenzhydryl acetate and the remaining (S)-4-chlorobenzhydrol. google.com For instance, a reaction using Candida antarctica lipase A in toluene at 10°C for 20 hours resulted in (R)-4-chlorobenzhydryl acetate with 90% ee and this compound with 98% ee, at a conversion efficiency of 52%. google.com Similarly, using vinyl propionate (B1217596) as the acyl donor with the same enzyme yielded (R)-4-chlorobenzhydrol-propionate with 92% ee and a conversion efficiency of 48%. google.com

The hydrolysis of the separated (R)-ester can then be performed to recover the (R)-enantiomer of 4-chlorobenzhydrol, often with high purity. For example, the (R)-4-chlorobenzhydryl-acetate can be hydrolyzed using sodium hydroxide (B78521) in ethanol (B145695) and water, followed by recrystallization, to yield (R)-4-chlorobenzhydrol with 98% ee. google.com

| Enzyme | Acyl Donor | Solvent | Temperature | Reaction Time | Product (R-ester) | Enantiomeric Excess (ee) of R-ester | Unreacted Substrate (S-alcohol) | Enantiomeric Excess (ee) of S-alcohol | Conversion Efficiency |

|---|---|---|---|---|---|---|---|---|---|

| Candida antarctica lipase A | Vinyl Acetate | Toluene | 10°C | 20 hours | (R)-4-chlorobenzhydryl-acetate | 90% | This compound | 98% | 52% |

| Candida antarctica lipase A | Vinyl Propionate | Toluene | - | - | (R)-4-chlorobenzhydrol-propionate | 92% | - | - | 48% |

Mechanism and Selectivity of Enzymatic Transformations

The mechanism of lipase-catalyzed esterification involves the formation of a tetrahedral intermediate. The enzyme's active site, which contains a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate), interacts with the alcohol and the acyl donor. The serine residue attacks the carbonyl group of the acyl donor, forming an acyl-enzyme intermediate and releasing the alcohol part of the donor. The chiral alcohol, in this case, 4-chlorobenzhydrol, then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the ester product and regenerate the free enzyme. jocpr.com

The enantioselectivity of the lipase arises from the three-dimensional structure of its active site, which creates a chiral environment. This environment leads to a more favorable binding and orientation for one enantiomer over the other, resulting in a significantly faster reaction rate for the preferred enantiomer. The hydrophobicity of the solvent can also influence the enzyme's activity and selectivity. nih.govresearchgate.net

Diastereomeric Approaches for Enantiomer Separation

Another classical method for resolving racemates is through the formation of diastereomers, which have different physical properties and can be separated by techniques like fractional crystallization. libretexts.org

Formation and Crystallization of Diastereomeric Salts

For chiral alcohols like 4-chlorobenzhydrol, resolution via diastereomeric salt formation typically involves a two-step process. First, the alcohol is derivatized to introduce a carboxylic acid group, for instance, by reacting it with succinic anhydride (B1165640) to form a hemisuccinate. This racemic mixture of acidic derivatives is then reacted with a chiral base, such as quinine, to form a pair of diastereomeric salts. google.com

These diastereomeric salts possess different solubilities, allowing for their separation by fractional crystallization. libretexts.org Once separated, the desired diastereomeric salt is hydrolyzed to yield the enantiomerically pure alcohol. google.com While effective, this method can be complex, requiring multiple recrystallization steps and the use of expensive resolving agents. google.com

Role of Supramolecular Interactions in Chiral Discrimination

The separation of diastereomeric salts relies on the distinct crystal packing and intermolecular interactions within their crystal lattices. Supramolecular interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, play a crucial role in the chiral discrimination process. nih.gov The different spatial arrangement of the chiral centers in the diastereomers leads to variations in these interactions, resulting in different crystal stabilities and solubilities.

The study of these supramolecular phenomena, often termed supramolecular chirogenesis, is fundamental to understanding and optimizing diastereomeric salt resolutions. all-andorra.com The specific interactions between the chiral resolving agent and the enantiomers of the substrate dictate the efficiency of the separation.

Chromatographic Enantioseparation Methods

Chromatographic techniques offer a powerful and versatile approach for the analytical and preparative separation of enantiomers. uta.edu High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a commonly employed method.

For the enantioseparation of 4-chlorobenzhydrol, various CSPs have been shown to be effective. A notable example is the use of a simulated moving bed (SMB) chromatography system. google.com This continuous production technique can yield high-purity (R)- and this compound. One such system utilizes a stationary phase of spherical silica (B1680970) gel coated with amylose-tri(3,5-dimethyl carbanilate) and a mobile phase consisting of n-hexane, ethanol, and trifluoroacetic acid under normal phase conditions. google.com

Recent advancements in CSPs have further improved the enantioseparation of 4-chlorobenzhydrol. A novel CSP based on a homochiral porous organic cage (POC), CC19-R, bonded to silica has demonstrated exceptional resolution for 4-chlorobenzhydrol in both normal phase and reversed-phase HPLC. chromatographyonline.com Similarly, a chiral covalent organic framework composite, (S)-DTP-COF@SiO2, has been used as a stationary phase for the successful HPLC enantioseparation of 4-chlorobenzhydrol under normal phase conditions. researchgate.netresearchgate.net

| Chromatographic Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Mode | Outcome |

|---|---|---|---|---|

| Simulated Moving Bed (SMB) Chromatography | Spherical silica gel coated with amylose-tri(3,5-dimethyl carbanilate) | n-hexane, ethanol, and trifluoroacetic acid solution | Normal Phase | High-purity R- and S-4-chlorobenzhydrol |

| High-Performance Liquid Chromatography (HPLC) | CC19-R (homochiral porous organic cage) bonded to silica | - | Normal and Reversed Phase | Exceptional resolution |

| High-Performance Liquid Chromatography (HPLC) | (S)-DTP-COF@SiO2 composite | n-hexane/isopropanol | Normal Phase | Successful enantioseparation |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct enantioseparation by High-Performance Liquid Chromatography (HPLC) is an efficient and rapid method for the analysis and purification of chiral compounds. merckmillipore.comrsc.org The technique relies on the use of a Chiral Stationary Phase (CSP), which is a solid support material that has been chemically modified with a chiral selector. eijppr.com The enantiomers of a racemic compound interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. This difference in interaction strength leads to different retention times for each enantiomer, allowing for their separation. eijppr.com Chiral recognition mechanisms are diverse and can include hydrogen bonding, π-π interactions, dipole stacking, and steric effects. eijppr.com

Recent research has demonstrated the successful enantioseparation of 4-chlorobenzhydrol using novel, advanced CSPs. These studies highlight the continuous development in CSP technology to achieve higher resolution and efficiency.

One notable advancement involves a CSP synthesized by covalently bonding a [4+6]-type homochiral porous organic cage (POC), known as CC19-R, to thiolated silica. chromatographyonline.com This CSP was evaluated in both normal-phase (NP) and reversed-phase (RP) HPLC. In normal-phase mode, the CC19-R based column achieved an exceptional resolution value (Rs) of 3.66 for the enantiomers of 4-chlorobenzhydrol. chromatographyonline.com

Another innovative approach utilized a chiral covalent organic framework (COF) composite, (S)-DTP-COF@SiO2, as the stationary phase. researchgate.net This CSP also demonstrated excellent chiral separation performance for various alcohols, including 4-chlorobenzhydrol, under normal-phase conditions. researchgate.netresearchgate.net The separation was achieved using a mobile phase consisting of n-hexane and isopropanol. researchgate.net A typical chromatogram from this study clearly shows the baseline separation of the two enantiomers of 4-chlorobenzhydrol. researchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely recognized for their broad enantioselectivity and are commonly used in both analytical and preparative chiral separations. phenomenex.com A patent for a large-scale resolution method for 4-chlorobenzhydrol enantiomers specifies the use of a simulated moving bed chromatography system packed with a CSP made of amylose-tri(3,5-dimethyl carbanilate) coated on spherical silica gel. google.com This method employs a mobile phase of n-hexane, ethanol, and trifluoroacetic acid (TFA) under normal-phase conditions to obtain high-purity (R)- and this compound. google.com

Table 1: HPLC Chiral Resolution of 4-Chlorobenzhydrol

| Chiral Stationary Phase (CSP) | Chromatographic Mode | Mobile Phase | Resolution (Rs) | Reference |

|---|---|---|---|---|

| CC19-R Porous Organic Cage | Normal Phase (NP-HPLC) | Not Specified | 3.66 | chromatographyonline.com |

| (S)-DTP-COF@SiO2 | Normal Phase (NP-HPLC) | n-hexane/isopropanol | Baseline Separation | researchgate.netresearchgate.net |

Supercritical Fluid Chromatography (SFC) for Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several distinct advantages. afmps.beselvita.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary component of the mobile phase. Supercritical fluids possess unique properties, such as low viscosity and high diffusivity, which are intermediate between those of a liquid and a gas. mdpi.com

These properties allow for the use of higher flow rates and longer columns compared to HPLC, often resulting in faster analyses, shorter column equilibration times, and higher chromatographic efficiency without a significant loss in resolution. selvita.comchromatographyonline.comfagg.be Furthermore, SFC is considered a "greener" technology because it significantly reduces the consumption of toxic organic solvents. selvita.commdpi.com

In chiral SFC, separation is achieved using the same types of chiral stationary phases (CSPs) employed in HPLC, with polysaccharide-based CSPs being the most frequently used due to their broad applicability and robustness. chromatographyonline.com The mobile phase typically consists of supercritical CO₂ mixed with a small amount of an organic modifier, such as an alcohol (e.g., methanol, ethanol, or isopropanol), to adjust the eluting strength and enhance selectivity.

While specific studies detailing the SFC separation of 4-chlorobenzhydrol are not prevalent in the reviewed literature, the technique is highly suitable for this purpose. SFC has been successfully applied to the enantioseparation of a wide range of pharmaceutical compounds, including various chiral alcohols. chromatographyonline.com The general strategies for method development in chiral SFC involve screening a set of preferred CSPs with different organic modifiers. mdpi.com Given the successful resolution of 4-chlorobenzhydrol on polysaccharide-based CSPs in HPLC, it is highly probable that similar CSPs would be effective in SFC. The ability to couple different columns in series in SFC also provides an additional tool to enhance selectivity and achieve baseline resolution, even for complex mixtures. afmps.be

Table 2: Typical Conditions for Chiral SFC Separations

| Parameter | Typical Setting | Purpose | Reference |

|---|---|---|---|

| Stationary Phase | Polysaccharide-based CSPs (e.g., Chiralpak series) | Provides chiral recognition | mdpi.comchromatographyonline.com |

| Mobile Phase | Supercritical CO₂ with an organic modifier (e.g., Methanol, Ethanol) | Elutes the analytes; modifier adjusts polarity and selectivity | |

| Flow Rate | 1-5 mL/min (analytical scale) | Higher flow rates than HPLC lead to faster analysis | fagg.be |

| Back Pressure | 100-200 bar | Maintains the CO₂ in a supercritical state | chromatographyonline.com |

| Temperature | 5-50 °C | Affects selectivity and efficiency | fagg.be |

Chemical Transformations and Derivatization of S 4 Chlorobenzhydrol

Conversions of the Hydroxyl Group to Other Functionalities

The secondary hydroxyl group is the most reactive site in the (S)-4-chlorobenzhydrol molecule. It can readily undergo substitution, esterification, and etherification reactions to yield a wide range of derivatives.

The hydroxyl group of this compound can be converted into a more reactive leaving group, such as a halogen, to facilitate nucleophilic substitution reactions. This transformation is a critical step in the synthesis of several important chemical structures.

One common method involves the reaction of 4-chlorobenzhydrol (B192747) with thionyl chloride (SOCl₂) to produce 4-chlorobenzhydryl chloride. This intermediate is then used directly in subsequent reactions, such as the synthesis of 1-(4-chlorobenzhydryl)piperazine (B1679854), a precursor for various pharmaceutical agents. mdpi.com Another halogenation method employs phosphorus tribromide (PBr₃) in a solvent like tetrachloromethane to yield 1-(bromophenylmethyl)-4-chlorobenzene. This bromo derivative is a key intermediate in the synthesis of the antitussive and antihistamine agent, Cloperastine (B1201353). google.com

These halogenated derivatives are significantly more reactive than the parent alcohol, enabling the subsequent formation of carbon-nitrogen or carbon-oxygen bonds required for building more complex molecules.

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives to form esters. A notable application of this reaction is in the kinetic resolution of racemic 4-chlorobenzhydrol. Specific enzymes, such as lipases, can selectively catalyze the esterification of the (R)-enantiomer, leaving the (S)-enantiomer unreacted and thus separated in high enantiomeric purity. google.com For instance, using vinyl acetate (B1210297) or vinyl propionate (B1217596) as an acyl donor in the presence of Candida antarctica lipase (B570770) A results in the selective formation of (R)-4-chlorobenzhydryl acetate or propionate, with the unreacted this compound being easily recovered. google.com This enzymatic method is a powerful tool for obtaining the enantiomerically pure (S)-form.

Table 1: Enzymatic Kinetic Resolution of 4-Chlorobenzhydrol via Esterification

| Acyl Donor | Enzyme | Product (R-enantiomer) | Enantiomeric Excess (ee) of Product | Conversion Efficiency | Unreacted Substrate (S-enantiomer) |

| Vinyl Acetate | Candida antarctica Lipase A | (R)-4-chlorobenzhydryl-acetate | 90% | 52% | This compound (98% ee) |

| Vinyl Propionate | Candida antarctica Lipase A | (R)-4-chlorobenzhydryl-propionate | 92% | 48% | This compound |

Data compiled from patent literature detailing stereoselective enzymatic reactions. google.com

Etherification: Ether derivatives of this compound are also synthetically important. In the synthesis pathway for Cloperastine, (R)-4-chlorobenzhydrol is treated with 2-chloroethanol (B45725) to form an ether, specifically 1-(4-chlorobenzhydryl)oxy-2-chloroethane. This reaction is a crucial step that introduces the ethyl linker, which is subsequently functionalized by reaction with piperidine (B6355638) to complete the synthesis of the target molecule. google.com

Synthesis of Halogenated Benzhydrol Derivatives

Transformations Involving the Chlorobenzene (B131634) Moiety

Transformations directly involving the chlorobenzene ring of this compound, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions, are not commonly reported in the literature. The primary synthetic utility of this molecule is derived from the reactivity of the chiral benzylic alcohol. Most complex syntheses build upon the this compound scaffold by modifying the hydroxyl group rather than the chloro-substituted aromatic ring.

The chlorine atom on the phenyl ring is generally unreactive toward nucleophilic substitution unless activated by strong electron-withdrawing groups in the ortho or para positions, which are absent in this molecule. masterorganicchemistry.comwikipedia.orglibretexts.org Similarly, while metal-catalyzed cross-coupling reactions are a standard method for forming new carbon-carbon or carbon-heteroatom bonds on aryl halides, wiley-vch.deeie.gr such reactions are typically performed on precursor molecules like 4-chlorobenzoyl chloride before the creation of the chiral alcohol center. nih.gov For instance, a palladium-catalyzed Suzuki-Miyaura coupling can be performed between 4-chlorobenzoyl chloride and phenylboronic acid to form 4-chlorobenzophenone (B192759), which is then asymmetrically reduced to this compound. nih.gov This synthetic strategy preserves the integrity of the chiral center, which might be compromised under the conditions required for cross-coupling.

Applications in the Synthesis of Chiral Pharmaceutical Intermediates

The enantiopure nature of this compound makes it a valuable starting material and intermediate for the synthesis of chiral active pharmaceutical ingredients (APIs).

This compound is structurally related to key intermediates for several histamine (B1213489) H1-receptor antagonists. However, it is crucial to distinguish the specific enantiomer used for each synthesis.

Cloperastine: The synthesis of L-Cloperastine, an antitussive and antihistamine agent, specifically utilizes (R)-4-chlorobenzhydrol as the key chiral intermediate. The (R)-enantiomer is subjected to etherification and subsequent reaction with piperidine to yield the final product. google.com The (S)-enantiomer, which can be isolated during the resolution process for the (R)-form, can be used for other synthetic purposes or stereochemically inverted to the (R)-form. google.com

Bepotastine: The direct precursor for the antihistamine Bepotastine is (S)-4-chlorophenylpyridylmethanol . While not directly synthesized from this compound, the synthesis of this and other similar chiral diarylmethanols often employs related chemoenzymatic strategies, highlighting the importance of this class of compounds in pharmaceutical manufacturing.

This compound is a direct precursor to chiral 1-(4-chlorobenzhydryl)piperazine derivatives, which are themselves important intermediates and exhibit a range of biological activities. The synthesis typically proceeds in two steps: first, the hydroxyl group is converted to a good leaving group, usually a chloride, by reacting it with thionyl chloride. mdpi.com The resulting (S)-4-chlorobenzhydryl chloride is then reacted with piperazine (B1678402) in a nucleophilic substitution reaction to yield (S)-1-(4-chlorobenzhydryl)piperazine. mdpi.com This core structure can be further functionalized, for example, by reacting it with various benzoyl chlorides to create a library of amide derivatives with potential cytotoxic activities against cancer cell lines. mdpi.com

Table 2: Synthesis of 1-(4-Substitutedbenzoyl)-4-((S)-4-chlorobenzhydryl)piperazine Derivatives

| Reagent (Benzoyl Chloride) | Final Product Substituent (R) | Yield (%) |

| 4-Chlorobenzoyl chloride | 4-Cl | 75% |

| 4-Fluorobenzoyl chloride | 4-F | 81% |

| 4-Methoxybenzoyl chloride | 4-OCH₃ | 73% |

| 4-Bromobenzoyl chloride | 4-Br | 75% |

| 4-Nitrobenzoyl chloride | 4-NO₂ | 76% |

| 4-Phenylbenzoyl chloride | 4-Ph | 70% |

| 2,4-Difluorobenzoyl chloride | 2,4-diF | 90% |

Data adapted from a study on the synthesis and cytotoxicity of novel benzhydrylpiperazine derivatives. mdpi.com

Synthesis of Related Chiral Benzhydrylamine Compounds

The conversion of chiral alcohols like this compound to the corresponding chiral amines is a significant transformation, yielding valuable building blocks for pharmaceuticals. Chiral 4-chlorobenzhydrylamine, for instance, is a known intermediate in the synthesis of the antihistamine levocetirizine. google.com While many routes produce the racemic amine from 4-chlorobenzophenone followed by chiral resolution, google.comgoogle.com direct conversion of the chiral alcohol is an area of interest.

A notable method for this type of transformation is the "Borrowing Hydrogen" (BH) mechanism, which allows for the synthesis of N-substituted amines from alcohols and an amine source. academie-sciences.fr This process typically involves a metal catalyst, such as a copper complex. In this methodology, the alcohol is first oxidized in situ by the catalyst to the corresponding ketone (4-chlorobenzophenone in this case), generating a metal-hydride species. academie-sciences.fr The ketone then reacts with an amine (e.g., a primary amine or ammonia (B1221849) source) to form an imine intermediate. In the final step, the metal-hydride species reduces the imine to form the desired chiral amine, and the catalyst is regenerated. academie-sciences.fr This one-pot reaction is efficient, often requiring no additional activating reagents and producing water as the primary byproduct. academie-sciences.fr

A study demonstrated the synthesis of diarylamines from benzhydrol derivatives and p-toluenesulfonamide (B41071) using a dppe-Cu(OTf)₂ catalyst system. academie-sciences.fr This approach highlights a viable pathway for converting this compound into N-sulfonylated benzhydrylamine derivatives while potentially preserving the stereochemical integrity at the carbinol center.

Oxidation Reactions to 4-Chlorobenzophenone

The oxidation of secondary alcohols to ketones is a fundamental reaction in organic synthesis. This compound can be readily oxidized to produce 4-chlorobenzophenone, a compound used as a chemical intermediate. google.com This transformation is a key step in various synthetic pathways and can be achieved using a range of oxidizing agents and catalytic systems.

Catalytic Oxidation Systems (e.g., Core-Shell Catalysts)

Modern synthetic chemistry emphasizes the use of efficient and reusable heterogeneous catalysts for oxidation reactions. Core-shell nanocatalysts have emerged as a promising class of materials due to their high activity, stability, and ease of separation.

Research has demonstrated the effective use of a Ruthenium(IV) oxide-Zirconium(IV) oxide (RuO₂@ZrO₂) core-shell catalyst for the oxidation of 4-chlorobenzhydrol. rsc.org In this system, ruthenium oxide nanoparticles form the active core, which is protected by a porous zirconium oxide shell. This structure prevents the agglomeration and leaching of the active metal while allowing reactants to access the catalytic sites. rsc.org

The oxidation of 4-chlorobenzhydrol using the RuO₂@ZrO₂ catalyst and tert-Butyl hydroperoxide (TBHP) as the oxidant in acetonitrile (B52724) resulted in high yield and selectivity for the desired product, 4-chlorobenzophenone. rsc.org The study highlights the efficiency of this core-shell catalyst under specific reaction conditions. rsc.org

Interactive Table: Catalytic Oxidation of 4-Chlorobenzhydrol

| Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

| RuO₂@ZrO₂ Core-Shell | TBHP | Acetonitrile | 80 | 95.0 | 94.7 |

Mechanistic Studies and Computational Investigations in S 4 Chlorobenzhydrol Chemistry

Elucidation of Reaction Pathways in Asymmetric Synthesis

The enantioselective synthesis of (S)-4-chlorobenzhydrol has been effectively achieved through chemoenzymatic cascade reactions. One prominent pathway involves a two-step process beginning with a Palladium-catalyzed Suzuki-Miyaura coupling, followed by an asymmetric reduction of the resulting ketone catalyzed by a whole-cell biocatalyst. nih.govresearchgate.net

The initial step focuses on the synthesis of the precursor, 4-chlorobenzophenone (B192759), from 4-chlorobenzoyl chloride and phenylboronic acid. nih.govresearchgate.net The efficiency of this Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Studies have shown that among various palladium catalysts, Pd(PPh₃)₄ provides excellent yields. nih.gov Optimization of the reaction conditions, as detailed in the table below, is crucial for maximizing the yield of the ketone intermediate. For instance, the use of K₂CO₃ as a base in toluene (B28343) has been shown to produce high yields of 4-chlorobenzophenone. nih.gov

Table 1: Optimization of Suzuki-Miyaura Coupling for 4-Chlorobenzophenone Synthesis

| Entry | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Toluene | 76 |

| 2 | Pd(OAc)₂ (5) | Cs₂CO₃ | Toluene | - |

| 3 | Pd/C (5) | Cs₂CO₃ | Toluene | - |

| 4 | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene | 89 |

| 5 | Pd(PPh₃)₄ (3) | K₂CO₃ | Xylene | ~85 |

Data sourced from a study on chemoenzymatic cascade reactions. nih.gov

The second and key stereodetermining step is the asymmetric reduction of 4-chlorobenzophenone to this compound. This transformation is often accomplished using whole-cell biocatalysts expressing carbonyl reductases (CRs) or alcohol dehydrogenases (ADHs). The selection of the microbial strain is critical for achieving high enantioselectivity and yield. nih.gov A comparison of different engineered E. coli strains and a wild strain revealed that an E. coli strain expressing a carbonyl reductase from Kluyveromyces marxianus (KmCR) provided superior yield and enantiomeric excess (ee) for the (S)-enantiomer. nih.gov

Table 2: Comparison of Whole-Cell Biocatalysts for the Asymmetric Reduction of 4-Chlorobenzophenone

| Biocatalyst | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| E. coli–KmCR | 81 | >99 | S |

| E. coli–LbCR | - | - | - |

| E. coli–PfCR | - | - | - |

| Wild Strain | - | - | - |

Data represents optimized conditions for the E. coli–KmCR mutant. nih.gov

Mechanistic investigations using Density Functional Theory (DFT) have been employed to understand the stereoselectivity of similar asymmetric hydrogenations, revealing that different mechanistic pathways can be operative depending on the substrate and catalyst structure. diva-portal.orgfrontiersin.org These computational studies help in rationalizing the observed enantioconvergence and the crucial role of the catalyst-substrate complex in determining the stereochemical outcome. diva-portal.orgfrontiersin.org

Molecular Docking and Binding Free Energy Analyses in Biocatalysis

Molecular docking and binding free energy analyses are indispensable computational tools for understanding and improving the biocatalytic production of this compound. nih.gov These methods provide atomic-level insights into how the substrate, 4-chlorobenzophenone, binds within the active site of alcohol dehydrogenases (ADHs) and what factors govern the enzyme's activity and stereoselectivity. researchgate.netresearchgate.netnih.gov

The biocatalytic reduction of bulky diaryl ketones like 4-chlorobenzophenone is often challenging due to the low activity of naturally occurring ADHs. To overcome this, researchers have engineered ADHs to enhance their performance. A notable example is the engineering of an ADH (seq5) to improve its activity towards producing (R)-4-chlorobenzhydrol, the enantiomer of the subject compound. The principles, however, are directly applicable to the synthesis of the (S)-enantiomer. Based on molecular simulation and binding free energy analyses, a mutant enzyme, seq5-D150I, was created with a more hydrophobic binding pocket. This single mutation led to a significant increase in catalytic efficiency.

Molecular docking simulations can predict the binding orientation of the substrate in the enzyme's active site. nih.gov For the reduction of 4-chlorobenzophenone, the proper orientation of the carbonyl group relative to the NADPH cofactor and catalytic residues is a prerequisite for a successful reaction. nih.gov Docking studies have revealed that differences in the distance between the substrate and catalytic residues in wild-type versus mutant enzymes can explain the observed differences in activity. researchgate.net

Table 3: Kinetic Parameters and Binding Free Energy for an Engineered ADH

| Enzyme | k_cat (s⁻¹) | K_m (mM) | Binding Free Energy (kcal/mol) |

|---|---|---|---|

| ADH seq5 (Wild-Type) | - | - | - |

| seq5-D150I (Mutant) | ~3-fold increase | Lower K_m | Favorable |

Qualitative data derived from a study on engineered alcohol dehydrogenase for the synthesis of (R)-4-chlorobenzhydrol.

Binding free energy calculations further quantify the stability of the enzyme-substrate complex. A lower (more negative) binding free energy generally correlates with higher affinity. By calculating and comparing the binding free energies of different substrates or with different enzyme mutants, researchers can identify key residues that influence substrate binding and catalysis. This knowledge guides the rational design of new enzyme variants with improved properties for the synthesis of chiral alcohols like this compound.

Computational Approaches for Chiral Recognition and Catalyst Design

Computational chemistry offers powerful approaches for understanding chiral recognition and designing novel catalysts for the stereoselective synthesis of molecules like this compound. osti.govchemrxiv.org These methods allow for the prediction of enantioselectivity and provide mechanistic insights that are often difficult to obtain through experimental means alone. chemrxiv.org

Chiral recognition, the ability of a chiral environment to differentiate between enantiomers, is fundamental to asymmetric catalysis. researchgate.netnih.gov Computational models can elucidate the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern the formation of diastereomeric transition states. For the synthesis of this compound, this involves modeling the interaction of the 4-chlorobenzophenone substrate with a chiral catalyst. Density functional theory (DFT) is a common tool used to calculate the energies of these diastereomeric transition states. The energy difference between the transition states leading to the (R) and (S) products can be correlated with the experimentally observed enantiomeric excess.

The design of new catalysts benefits significantly from these computational approaches. osti.gov By understanding the structure-selectivity relationship, new catalysts can be designed in silico before their synthesis and experimental testing. This process often involves:

Building a Model: Creating a computational model of the catalyst-substrate complex.

Mechanistic Exploration: Identifying the key transition state for the stereodetermining step. beilstein-journals.org

Virtual Screening: Modifying the catalyst structure (e.g., the chiral ligand) in the computational model and evaluating the effect on the energy difference between the diastereomeric transition states.

For instance, in the asymmetric hydrogenation of ketones, DFT analyses of transition states can reveal the influence of π-π interactions between the aromatic groups of the catalyst and the 4-chlorophenyl ring of the substrate. This understanding allows for the rational design of ligands that can enhance these interactions to favor the formation of the desired (S)-enantiomer. The ultimate goal is to develop quantitative models that can accurately predict catalyst performance, thereby accelerating the discovery of new and more efficient catalysts for the production of enantiomerically pure compounds. osti.govchemrxiv.org

Analytical Methodologies for Stereochemical Characterization and Purity Assessment of S 4 Chlorobenzhydrol

Chiral Chromatography for Enantiomeric Excess Determination

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a cornerstone for the enantiomeric separation and quantification of (S)-4-chlorobenzhydrol. ijrpr.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Key Findings from Research:

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have demonstrated high enantioselectivity for a broad range of compounds, including benzhydrols. ijrpr.comchromatographyonline.com For instance, amylose tris(3,5-dimethylphenylcarbamate) is a popular choice. ijrpr.com Pirkle-type and cyclodextrin-based CSPs are also effective for separating enantiomers of various drug molecules. ijrpr.com

Normal-Phase vs. Reversed-Phase HPLC: Both normal-phase (NP) and reversed-phase (RP) HPLC methods have been successfully developed for the enantioseparation of 4-chlorobenzhydrol (B192747). chromatographyonline.comresearchgate.net In one study, a novel chiral stationary phase based on a porous organic cage (CC19-R) demonstrated exceptional resolution for 4-chlorobenzhydrol in NP-HPLC. chromatographyonline.com Another study utilized a (S)-DTP-COF@SiO2-packed column in both NP and RP modes to achieve enantioseparation. researchgate.net

Simulated Moving Bed (SMB) Chromatography: For large-scale separation, simulated moving bed (SMB) chromatography has been employed. A method using a CSP of silica (B1680970) gel coated with amylase-tri(3,5-dimethyl carbanilate) under normal-phase conditions has been developed to obtain high-purity (R)- and this compound. google.com

Table 1: Chiral HPLC and SMB Chromatography Conditions for 4-Chlorobenzhydrol Enantioseparation

| Parameter | Chiral HPLC Method 1 google.com | Chiral HPLC Method 2 chromatographyonline.com | SMB Chromatography google.com |

| Stationary Phase | Kromasil 100-10-TBB | CC19-R porous organic cage | Amylase-tri(3,5-dimethyl carbanilate) coated silica gel |

| Mobile Phase | Hexane:Isopropanol (99:1) | Not specified | n-hexane, ethanol (B145695), and trifluoroacetic acid (TFA) solution |

| Flow Rate | 0.8 mL/min | Not specified | Injection: 1.5mL/min, Elution: 7.0mL/min |

| Detection | UV at 254 nm | Not specified | UV at 274 nm |

| Resolution/Purity | Not specified | Resolution value of 3.66 | R-isomer: 99.3%, S-isomer: 99.1% |

Spectroscopic Techniques for Stereochemical Assignment (e.g., NMR, CD Spectroscopy)

Spectroscopic methods are indispensable for the definitive assignment of the absolute configuration of chiral molecules like this compound.

Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum, with its characteristic positive or negative Cotton effects, is unique to a specific enantiomer. nih.gov By comparing the CD spectrum of an unknown sample to that of a standard with a known absolute configuration, the stereochemistry can be assigned. mtoz-biolabs.com The amplitude of the CD signal is also proportional to the enantiomeric excess, making it a useful tool for purity assessment. nih.gov The exciton (B1674681) chirality method, which requires the presence of two or more chromophores, is a powerful non-empirical approach within ECD for determining absolute configuration. ull.es

Table 2: Spectroscopic Data for 4-Chlorobenzhydrol

| Technique | Sample | Key Observations | Reference |

| ¹³C NMR | 4-Chlorobenzhydrol in CDCl₃ | Signals at ~143.46, 142.23, 133.31, 128.65, 127.87, 126.54, 75.65 ppm | chegg.com |

| ¹H NMR | 4-Chlorobenzhydrol in CDCl₃ | Aromatic protons at δ 7.2–7.5 ppm | |

| Circular Dichroism | General principle | S-isomers often show a negative Cotton effect, while R-isomers show a positive one. | nih.gov |

Use as an Internal Standard in Analytical Chemistry

An internal standard (IS) is a substance added in a constant amount to all samples, standards, and blanks in an analysis to correct for variations in sample preparation and instrument response. scioninstruments.comlibretexts.org 4-Chlorobenzhydrol has been utilized as an internal standard in various analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com

Key attributes that make 4-chlorobenzhydrol a suitable internal standard include:

Chemical Similarity: It should be structurally similar to the analyte of interest to ensure it behaves similarly during extraction and analysis. scioninstruments.com

Purity and Availability: The internal standard must be available in a pure form, and any impurities should not interfere with the analysis of the target analyte. chromatographyonline.com

Non-interference: It should not be naturally present in the sample matrix and its signal should be well-resolved from the analyte and other sample components. scioninstruments.com

Research Applications:

It has been employed as an internal standard for the quantification of N-demethyl antipyrine (B355649) metabolite in urine using GC-MS. sigmaaldrich.com

Its stability under analytical conditions makes it a reliable standard for metabolic studies, such as those involving the drug antipyrine to assess liver function.

The use of an internal standard like 4-chlorobenzhydrol significantly improves the precision and accuracy of quantitative analysis by compensating for potential errors that can occur during the analytical workflow. scioninstruments.com

Future Prospects and Research Directions for S 4 Chlorobenzhydrol

Development of Sustainable and Green Synthetic Routes

The development of sustainable and green synthetic routes for (S)-4-chlorobenzhydrol is a primary focus of current research, aiming to minimize environmental impact and reduce reliance on hazardous materials. eurjchem.commatanginicollege.ac.in

A significant advancement in this area is the use of chemoenzymatic cascade reactions. nih.gov One such approach combines palladium-catalyzed Suzuki-Miyaura coupling with a whole-cell catalyzed asymmetric reduction of the resulting ketone. nih.govnih.gov This method offers high enantioselectivity and yield under mild conditions. nih.gov The use of a cell membrane as a natural barrier protects the intracellular enzymes from the organic solvents used in the metal-catalyzed step, showcasing a promising strategy for integrating biocatalysis with traditional chemical synthesis. researchgate.netnih.gov

Biocatalysis, employing whole-cell systems or isolated enzymes, presents a green alternative to conventional chemical reductions. Engineered bacteria and specific ketoreductases have been shown to produce this compound with high enantiomeric excess (ee) and yield. nih.gov For instance, the use of an E. coli mutant expressing a ketoreductase achieved an 81% yield and 99% ee for this compound. nih.gov These biological systems operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. nih.gov

Furthermore, research into green solvents and reaction media is crucial. The use of polyethylene (B3416737) glycol (PEG) as a non-toxic and reusable medium has been explored in other contexts and represents a potential avenue for the synthesis of this compound, eliminating the need for hazardous organic solvents. rsc.org

The following table summarizes some of the green synthetic approaches for this compound:

| Synthetic Approach | Catalyst/System | Key Advantages | Reference |

| Chemoenzymatic Cascade | Palladium catalyst and whole-cell biocatalyst (E. coli–KmCR mutant) | High yield and enantioselectivity, mild reaction conditions | nih.gov |

| Whole-Cell Biocatalysis | Engineered E. coli expressing a ketoreductase | High enantioselectivity (99% ee), environmentally friendly | nih.gov |

| Enzymatic Resolution | Lipase (B570770) | High enantiomeric excess (98% ee) for the (S)-enantiomer |

Exploration of Novel Catalytic Systems with Enhanced Enantioselectivity and Efficiency

The pursuit of novel catalytic systems with superior enantioselectivity and efficiency is a continuous endeavor in the synthesis of this compound. While traditional methods often rely on expensive and sometimes toxic metal catalysts, recent research has focused on developing more sustainable and effective alternatives. nih.gov

One promising area is the development of advanced biocatalysts. Through protein engineering, the activity and substrate specificity of alcohol dehydrogenases (ADHs) can be enhanced. nih.gov For instance, an engineered ADH, seq5-D150I, demonstrated a significant increase in catalytic efficiency for the reduction of the precursor ketone to (R)-4-chlorobenzhydrol, a closely related enantiomer, suggesting similar strategies could be applied for the (S)-enantiomer. nih.gov Molecular dynamics simulations and binding free energy analyses are powerful tools in guiding the rational design of these improved biocatalysts. nih.gov

Amino acid-functionalized metal-organic frameworks (MOFs) have also emerged as highly effective catalysts, achieving high yields (99%) and enantioselectivity (99%) in the preparation of 4-chlorobenzhydrol (B192747). nih.gov However, these systems may require an additional hydrolysis step. nih.gov

The development of bifunctional catalysts, such as oxo-tethered ruthenium catalysts for asymmetric transfer hydrogenation, has also been explored. nih.gov Although initial results showed moderate enantiomeric excess, further optimization of these systems could lead to more efficient processes. nih.gov

The table below highlights some novel catalytic systems for the synthesis of 4-chlorobenzhydrol, with a focus on enantioselectivity:

| Catalyst System | Method | Enantiomeric Excess (ee) | Yield | Reference |

| E. coli–KmCR mutant | Whole-cell reduction | 99% (S) | 81% | nih.gov |

| Amino acid-functionalized MOFs | Asymmetric base-metal catalysis | 99% | 99% | nih.gov |

| Oxo-tethered Ruthenium Catalyst | Asymmetric transfer hydrogenation | 48% | - | nih.gov |

| Engineered Alcohol Dehydrogenase (seq5-D150I) | Biocatalytic reduction (for (R)-enantiomer) | High | High | nih.gov |

Broadening the Scope of this compound as a Chiral Building Block in Diverse Chemical Syntheses

This compound is a valuable chiral building block, and its applications extend beyond its use in the synthesis of cloperastine (B1201353) and bepotastine. researchgate.nethep.com.cn Its structural features, including the chiral center and the reactive chloro and hydroxyl groups, make it a versatile starting material for the construction of more complex molecules. cymitquimica.com

Future research will likely focus on expanding the utility of this compound in the synthesis of a wider range of pharmaceutical intermediates and other fine chemicals. researchgate.net Its derivatives can be used to create novel compounds with potential biological activities. For example, it serves as a precursor for various antihistamines like buclizine (B1663535) and cetirizine. pharmaffiliates.com

The development of efficient methods to further functionalize this compound will be key to unlocking its full potential. This includes exploring reactions that selectively target the aromatic rings or the hydroxyl group, allowing for the introduction of new functionalities and the creation of diverse molecular scaffolds.

The following table lists some of the compounds synthesized using 4-chlorobenzhydrol as a building block:

| Compound | Class | Application | Reference |

| Cloperastine | Antitussive | Pharmaceutical | nih.gov |

| Bepotastine | Antihistamine | Pharmaceutical | researchgate.netnih.gov |

| Buclizine | Antihistamine | Pharmaceutical | pharmaffiliates.com |

| Cetirizine | Antihistamine | Pharmaceutical | chemicalbook.com |

| 1-(4-Chlorobenzhydryl)piperazine (B1679854) | Intermediate | Chemical Synthesis | chemicalbook.com |

Q & A

Basic Questions

Q. What are the common synthetic routes for enantioselective synthesis of (S)-4-chlorobenzhydrol?

- Methodological Answer : A chemoenzymatic approach combining palladium (Pd)-catalyzed C–C bond formation and whole-cell biocatalysis is widely used. Pd catalysis (3 mol%) converts phenylboronic acid and 4-chlorobenzoyl chloride into a ketone intermediate (99% yield in 3 hours). The ketone is then reduced by whole-cell catalysts (e.g., E. coli stroma) in a buffered two-phase system (pH 7) to yield this compound (42% yield). This method avoids enzyme purification and leverages natural cell membrane protection for biocatalysts .

Q. How is this compound characterized in academic research?

- Methodological Answer : High-performance liquid chromatography (HPLC) at 210 nm is used to quantify the compound, with calibration curves for both the ketone intermediate and the alcohol product. Gas chromatography–mass spectrometry (GC–MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are employed for structural validation. SEM imaging of whole-cell catalysts post-reaction confirms cellular integrity .

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : It serves as a chiral intermediate in synthesizing antihistamines like cetirizine. Its enantiomeric purity is critical for drug efficacy, as impurities such as (RS)-4-chlorobenzhydrol or 4-chlorobenzophenone can affect pharmacological activity. Regulatory standards (e.g., European Pharmacopoeia) mandate rigorous impurity profiling during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantioselectivity in this compound synthesis?

- Methodological Answer : Key parameters include:

- Substrate concentration : Higher concentrations (e.g., 50 mM) reduce yield due to solvent-phase partitioning inefficiencies. Lower concentrations (10 mM) improve biocatalyst activity.

- Solvent system : A two-phase system (organic solvent + phosphate buffer) minimizes enzyme denaturation.

- Cofactor addition : NADH/NAD⁺ recycling enhances reductase activity.

Systematic DOE (Design of Experiments) is recommended to balance these factors .

Q. How to resolve contradictions in substrate concentration effects on yield?

- Methodological Answer : At 50 mM substrate, reduced yield (vs. 10 mM) may stem from solvent toxicity to whole-cell catalysts or mass transfer limitations. Kinetic studies (e.g., measuring reaction rates at varying concentrations) and solvent biocompatibility assays (e.g., logP optimization) can identify thresholds for biocatalyst tolerance .

Q. What strategies ensure enantiomeric purity during chemoenzymatic synthesis?

- Methodological Answer : Use enantioselective whole-cell reductases (e.g., ketoreductases) with >99% enantiomeric excess (ee). Monitor ee via chiral HPLC or polarimetry. Genetic engineering (e.g., codon optimization) can enhance enzyme specificity. Immobilization techniques improve catalyst reusability .

Q. How to overcome incompatibility between chemocatalysts and biocatalysts in tandem systems?

- Methodological Answer : Spatial compartmentalization (e.g., sequential reactions in separate phases) or temporal separation (e.g., inactivating Pd before biocatalysis) mitigates catalyst interference. Alternatively, engineer robust enzymes via directed evolution to withstand harsh chemocatalytic conditions (e.g., organic solvents) .

Q. How to analyze and quantify impurities in this compound batches?

- Methodological Answer : Impurity profiling requires LC-MS/MS to detect trace byproducts like (4-chlorophenyl)phenylmethanone (ketone intermediate) or racemic alcohol. Calibrate against reference standards (e.g., EP-grade impurities) and validate methods per ICH Q2(R1) guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.